Ethyl 2-(5-methyl-2-nitrophenyl)acetate
Description
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-2-nitrophenyl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-6-8(2)4-5-10(9)12(14)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
DMTPPKIOPMOGAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-(5-methyl-2-nitrophenyl)acetate
Detailed Synthetic Procedures
Nitration of 5-Methyl-2-phenylacetic Acid
- Reagents and Conditions: The nitration is performed using a mixture of concentrated nitric acid and sulfuric acid, maintaining temperature below 30°C to avoid decomposition or over-nitration.
- Mechanism: Electrophilic aromatic substitution introduces the nitro group predominantly at the 2-position relative to the methyl substituent.
- Yield and Purification: The reaction is exothermic and requires careful temperature control. Post-reaction, the mixture is quenched with ice water, and the product is isolated by filtration and recrystallization.
Esterification to Ethyl Ester
- Reagents and Conditions: The carboxylic acid intermediate is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Method: The reaction is typically refluxed with removal of water via a Dean-Stark apparatus to drive the equilibrium toward ester formation.
- Purification: The ester is purified by solvent extraction and recrystallization, often from methanol or 2-propanol.
Representative Experimental Procedure
A typical laboratory synthesis based on literature protocols is as follows:
| Step | Procedure | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Nitration of 5-methyl-2-phenylacetic acid | Concentrated HNO₃/H₂SO₄ mixture | 0–30°C, 1 hour | 75–85 |
| 2 | Isolation of 2-(5-methyl-2-nitrophenyl)acetic acid | Ice quench, filtration | Ambient temperature | Crude acid |
| 3 | Esterification of acid to ethyl ester | Ethanol, p-toluenesulfonic acid catalyst | Reflux with Dean-Stark trap, 4 h | 80–90 |
| 4 | Purification | Recrystallization from methanol or 2-propanol | Ambient temperature | Pure ethyl ester |
Analysis of Preparation Methods
Reaction Optimization
- Temperature Control: Maintaining low temperature during nitration minimizes side reactions and degradation.
- Stoichiometry: Equimolar or slight excess of nitrating agents ensures complete conversion without over-nitration.
- Catalyst Selection: Acid catalysts like p-toluenesulfonic acid enhance esterification efficiency.
- Solvent Choice: Toluene or acetic acid are preferred for nitration; ethanol is used for esterification.
Characterization Techniques
- Nuclear Magnetic Resonance Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and ester formation.
- Infrared Spectroscopy: Characteristic ester carbonyl stretch around 1735 cm⁻¹ and nitro group vibrations.
- Mass Spectrometry: Confirms molecular weight and purity.
- X-ray Crystallography: Provides detailed molecular geometry and hydrogen bonding insights for related compounds.
Data Tables and Research Findings
Physicochemical Properties of this compound
Summary of Research Insights
- The nitration of 5-methyl-2-phenylacetic acid under controlled acidic conditions is the most common and reliable method to introduce the nitro group at the 2-position.
- Subsequent esterification with ethanol under acid catalysis yields this compound with high purity and yield.
- Optimization of reaction parameters such as temperature, reagent ratios, and catalyst loading is critical to minimize by-products and maximize yield.
- Characterization by NMR, IR, and crystallography confirms the structure and purity of the compound.
- Industrial methods employ continuous flow reactors for consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 2-(5-methyl-2-aminophenyl)acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 2-(5-methyl-2-nitrophenyl)acetic acid and ethanol.
Scientific Research Applications
Ethyl 2-(5-methyl-2-nitrophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methyl-2-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
The following analysis compares ethyl 2-(5-methyl-2-nitrophenyl)acetate with structurally related compounds, focusing on substituent effects, synthesis methods, and applications.
Substituent Position and Electronic Effects
Key Observations:
- Substituent Position : The 2-nitro group is a common feature, but the 5-methyl substituent in the target compound introduces steric bulk compared to halogens (e.g., 5-fluoro in ).
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilic reactivity, while methyl groups provide mild electron-donating effects, balancing reactivity and stability .
- Hydrogen Bonding : Hydroxyl substituents (e.g., in ) enable intermolecular interactions, influencing crystallinity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
